molecular formula C24H20BrN3OS B2391232 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206989-59-4

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2391232
CAS No.: 1206989-59-4
M. Wt: 478.41
InChI Key: XHLWZRRDYZCTRB-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring an imidazole ring, a bromophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups such as arylhalides and aromatic heterocycles is possible under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Lacks the bromine atom, leading to different reactivity and biological activity.

    2-((1-benzyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Contains a chlorine atom instead of bromine, affecting its chemical properties and interactions.

Uniqueness

The presence of the bromine atom in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3OS/c25-20-13-11-19(12-14-20)22-15-26-24(28(22)16-18-7-3-1-4-8-18)30-17-23(29)27-21-9-5-2-6-10-21/h1-15H,16-17H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLWZRRDYZCTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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